molecular formula C17H14ClN3OS B5740688 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5740688
M. Wt: 343.8 g/mol
InChI Key: DFOYFAUXOHRVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by inhibiting the growth and proliferation of bacterial and fungal cells. Moreover, it has been suggested that the anti-inflammatory and analgesic properties of this compound are mediated through the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins, a group of molecules that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of bacterial and fungal cells, as well as induce apoptosis in cancer cells. Moreover, this compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potent antimicrobial, anti-inflammatory, and anticancer properties. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo studies.

Future Directions

There are several future directions for the research on 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide. One of the most promising directions is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential applications of this compound in the treatment of various diseases, including inflammatory and cancerous diseases, need to be further explored.

Synthesis Methods

The synthesis of 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a multi-step reaction process. The first step involves the synthesis of 2-amino-5-(2-methylbenzyl)-1,3,4-thiadiazole by the reaction of 2-methylbenzylamine with thiosemicarbazide. The resulting product is then treated with chloroacetyl chloride to obtain 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide. Finally, the target compound is obtained by the reaction of 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide with benzoyl chloride in the presence of a base.

Scientific Research Applications

2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. Moreover, this compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-chloro-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-6-2-3-7-12(11)10-15-20-21-17(23-15)19-16(22)13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOYFAUXOHRVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

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